Azeliragon free base, also known as TTP488 and PF-04494700, is a potent and orally active RAGE inhibitor. RAGE (receptor for advanced glycation endproducts) is a pattern recognition receptor, which affects the movement of amyloid, an Alzheimer's-associated protein, into the brain. In preclinical studies, azeliragon decreased brain amyloid in mice and improved their performance on behavior tests. Azeliragon is a promising agent for for Alzheimer's disease and cerebral amyloid angiopathy.
Related Compounds
FPS-ZM1
Relevance: FPS-ZM1 serves as a relevant comparison to Azeliragon due to their shared target, RAGE, and their similar mechanisms of action as RAGE antagonists. Both compounds have exhibited promising results in preclinical studies, suggesting their potential as therapeutics for diseases involving RAGE dysregulation [, ]. Comparing the efficacy and safety profiles of FPS-ZM1 and Azeliragon in various disease models is crucial for identifying the most promising candidate for clinical development.
Carboxymethyllysine-modified Albumin
Compound Description: Carboxymethyllysine (CML) is a well-characterized AGE formed by the non-enzymatic reaction of glucose with lysine residues in proteins. When albumin, a major protein in the blood, is modified by CML, it becomes a ligand for RAGE. Binding of CML-modified albumin to RAGE on endothelial cells can trigger oxidative stress, inflammation, and endothelial dysfunction, contributing to cardiovascular complications in diabetes and renal disease [].
Relevance: Carboxymethyllysine-modified albumin is a relevant compound as it represents an endogenous ligand of RAGE, the target of Azeliragon. Understanding the effects of CML-modified albumin on endothelial cells provides insights into the potential benefits of Azeliragon in treating vascular complications associated with diabetes and other conditions characterized by elevated AGE levels [].
S100b
Compound Description: S100b is a calcium-binding protein that acts as a ligand for RAGE. It plays a role in cell signaling and has been implicated in various physiological and pathological processes, including cell growth, differentiation, and inflammation. In the context of skeletal muscle, S100b has shown potential as a pro-regenerative factor, particularly in aged muscle where AGE accumulation can impair muscle function [].
Relevance: S100b is relevant as it acts as an agonist of RAGE, unlike Azeliragon, which is an antagonist. This contrast highlights the complexity of RAGE signaling and its context-dependent effects. While Azeliragon aims to block detrimental RAGE signaling, S100b can potentially be exploited to enhance beneficial RAGE activity, such as promoting myoblast differentiation and muscle regeneration [].
High Mobility Group Box 1 Protein (HMGB1)
Compound Description: HMGB1 is a nuclear protein that can be released extracellularly during cell injury or activation. It acts as a damage-associated molecular pattern (DAMP) molecule, triggering inflammation and immune responses through binding to receptors such as RAGE and TLR4. In the context of bone health, HMGB1 released from apoptotic osteocytes has been implicated in promoting osteoclast differentiation, leading to bone loss [].
Relevance: HMGB1 is directly relevant because it acts as a ligand for RAGE, the target of Azeliragon. Inhibiting the interaction between HMGB1 and RAGE represents a potential therapeutic strategy for mitigating inflammation and tissue damage in conditions where HMGB1 is released excessively, such as during bone loss associated with aging or disease []. This interaction further highlights the potential therapeutic application of Azeliragon in targeting HMGB1-mediated pathologies.
Amyloid β (Aβ)
Compound Description: Amyloid β (Aβ) is a peptide that plays a central role in the pathogenesis of Alzheimer's disease (AD). Aβ aggregates to form plaques in the brain, leading to neuronal dysfunction and cognitive decline. It can interact with RAGE, contributing to neuroinflammation and neuronal damage [, , , ].
Relevance: Aβ is directly relevant because it is a key player in AD, a primary therapeutic target of Azeliragon. Azeliragon's ability to reduce Aβ plaque deposition, decrease total Aβ brain concentration, and improve cognitive decline in animal models of AD suggests that blocking the interaction between Aβ and RAGE may be a promising therapeutic approach for AD [, , , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Azeliragon, also known as TTP488 and PF-04494700, is a potent and orally active RAGE inhibitor. RAGE (receptor for advanced glycation endproducts) is a pattern recognition receptor, which affects the movement of amyloid, an Alzheimer's-associated protein, into the brain. In preclinical studies, azeliragon decreased brain amyloid in mice and improved their performance on behavior tests. Azeliragon is a promising agent for for Alzheimer's disease and cerebral amyloid angiopathy.
AZD 0156 is an inhibitor of the ataxia-telangiectasia mutated (ATM) kinase (IC50s = 0.04 and 0.57 nM in enzyme and cell-based assays, respectively). It is selective for ATM over other PI3K-related kinase (PIKK) family kinases including DNA-PK, mTOR, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ (IC50s = 0.14, 0.20, 0.32, 1.8, 1.1, and 0.27 μM, respectively, in enzyme assays). AZD 0156 (20 mg/kg) enhances the antitumor activity of irinotecan in an SW620 colon cancer mouse xenograft model and olaparib in an HBCx-10 breast cancer patient-derived xenograft (PDX) mouse model when administered at a dose of 5 mg/kg, leading to tumor regression in both models. AZD0156 is an orally bioavailable ataxia telangiectasia mutated (ATM) kinase inhibitor, with potential chemo-/radio-sensitizing and antineoplastic activities. Upon oral administration, AZD0156 targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, AZD0156 sensitizes tumor cells to chemo- and radiotherapy.
AZD 0364 is an inhibitor of ERK2 (IC50 = <0.3 nM) that also inhibits ERK1.1 It is selective for ERK2 over MEK1 up to 10 µM and inhibits only four additional kinases by greater than 80% in a panel of 140 kinases at 1 µM but does inhibit ERK7, ARK5, Cdk5/p25, and Cdk5/p35 (IC50s = 30, 400, 300, and 300 nM, respectively). AZD 0364 inhibits cell growth in A549 non-small cell lung cancer cells (NSCLCs) when used in combination with AZD 6244.2 It reduces tumor growth and induces regression in a Calu-6 mouse xenograft model when administered at doses of 15 and 50 mg/kg per day, respectively. AZD0364 is an ERK1 and/or ERK2 kinase for the treatment of cancer. ERK1 and ERK2 kinases are ubiquitously expressed MAPK kinases that participate in the RAS-RAF-MEK-ERK signalling cascade in the regulation of cell cycle progression, cell proliferation, survival, metab. and transcription. The RAS-RAF-MEK-ERK signalling cascade is deregulated in a variety of diseases including brain injury, cancer, cardiac hypertrophy, diabetes, and inflammation. In particular the RAS-RAF-MEK-ERK signalling cascade is an attractive pathway for anti-cancer therapies across a broad range of human tumors.
Linaprazan is a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity. Linaprazan concentrates highly in the gastric parietal cell canaliculus and on entering this acidic environment is instantly protonated and binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.
The two isoforms of glycogen synthase kinase 3, GSK3α and GSK3β, constitutively phosphorylate and inactivate glycogen synthase, preventing glycogen synthesis. They also phosphorylate proteins that are relevant to Alzheimer’s disease and osteogenesis. AZD 1080 is a potent, brain permeable inhibitor of GSK3α and GSK3β (Kis = 6.9 and 31 nM, respectively). It shows >14-fold selectivity against several kinases, receptors, enzymes, and ion channels. AZD 1080 inhibits tau phosphorylation in cells. It shows good bioavailability after oral administration in vivo, inhibiting hippocampal tau phosphorylation and reversing cognitive deficits induced by the NMDA receptor antagonist (+)-MK-801.5 In humans, oral AZD 1080 inhibits GSK3 activity in peripheral blood lymphocytes following an initial delay in response. AZD-1080 is a potent and selective GSK3 inhibitor that demonstrates peripheral target engagement in Phase 1 clinical studies. AZD1080 inhibits tau phosphorylation in cells expressing human tau and in intact rat brain. Interestingly, subchronic but not acute administration with AZD1080 reverses MK-801-induced deficits, measured by long-term potentiation in hippocampal slices and in a cognitive test in mice, suggesting that reversal of synaptic plasticity deficits in dysfunctional systems requires longer term modifications of proteins downstream of GSK3β signaling.